1-(3-Ethoxy-5-fluorophenyl)ethanamine
Description
Properties
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBICCIZHLQCGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-5-fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the ethylation of 3-fluoroacetophenone followed by reductive amination. The process typically includes:
Step 1: Ethylation of 3-fluoroacetophenone using ethyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reduction of the resulting 1-(3-ethoxy-5-fluorophenyl)ethanone using a reducing agent like sodium borohydride.
Step 3: Reductive amination of the intermediate with ammonia or an amine source in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-5-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 1-(3-Ethoxy-5-fluorophenyl)ethanone.
Reduction: 1-(3-Ethoxy-5-fluorophenyl)ethanol.
Substitution: 1-(3-Methoxy-5-fluorophenyl)ethanamine.
Scientific Research Applications
1-(3-Ethoxy-5-fluorophenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-5-fluorophenyl)ethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The ethoxy and fluoro groups can influence the compound’s binding affinity and selectivity, affecting the overall biological activity.
Comparison with Similar Compounds
Positional Isomers
Substituent positioning significantly influences physicochemical and biological properties. Key analogs include:
Fluorinated Analogs
Fluorine substitution patterns modulate bioavailability and receptor interactions:
Substituted Phenethylamines with Varied Functional Groups
Functional group diversity impacts pharmacological profiles:
Pharmacological Considerations
While direct data on this compound are scarce, structurally related compounds exhibit CNS activity. For example:
- 2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine) : A psychedelic phenethylamine with serotonin receptor agonism .
- Protonitazene : A benzimidazole-derived opioid with a substituted ethanamine moiety, highlighting the role of aryl groups in receptor binding .
The ethoxy and fluorine groups in this compound may confer unique pharmacokinetic properties, such as prolonged half-life or reduced cytochrome P450 metabolism, compared to non-fluorinated analogs .
Biological Activity
1-(3-Ethoxy-5-fluorophenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves several key steps:
- Nitration : Starting with 3-ethoxy-5-fluorobenzene, a nitro group is introduced.
- Reduction : The nitro group is reduced to an amine using agents such as hydrogen gas with a catalyst like palladium on carbon.
- Alkylation : The resulting amine undergoes alkylation with an appropriate alkyl halide.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
This compound can participate in various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of neurotransmitter receptors in the brain, influencing signal transduction pathways that affect neuronal activity. This interaction may lead to various pharmacological effects, including potential therapeutic applications in treating neurological disorders .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives have shown cytotoxicity against various cancer cell lines. In a study involving hypopharyngeal tumor cells (FaDu), certain derivatives exhibited better cytotoxicity than standard treatments like bleomycin . This suggests that structural modifications can enhance biological efficacy.
Neuropharmacology
Research indicates that compounds structurally related to this compound may exhibit significant activity at cannabinoid receptors (CB1). For example, a related compound demonstrated high selectivity and potency at these receptors in vivo, indicating potential applications in neuropharmacology . This aligns with findings that suggest such compounds can influence mood and cognition through their action on neurotransmitter systems.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 1-(3-Methoxy-5-fluorophenyl)ethanamine | Methoxy instead of ethoxy | Varies in receptor binding affinity |
| 1-(3-Ethoxy-4-fluorophenyl)ethanamine | Different fluorine position | Potentially different pharmacodynamics |
| 1-(3-Ethoxy-5-chlorophenyl)ethanamine | Chlorine instead of fluorine | Different reactivity and selectivity |
These comparisons highlight how slight alterations in structure can significantly impact biological interactions and therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(3-Ethoxy-5-fluorophenyl)ethanamine?
A plausible route involves reductive amination of the corresponding ketone, 1-(3-ethoxy-5-fluorophenyl)ethanone, using ammonia and a reducing agent like sodium cyanoborohydride. Alternatively, transition-metal-catalyzed coupling reactions (e.g., ruthenium-based catalysts) can be adapted for aryl-amine bond formation, as demonstrated in analogous systems using chlorobenzene solvents and ligands like L1 at 130°C . Purification typically employs silica gel chromatography with gradient elution (e.g., hexane/EtOAc mixtures) .
Q. How can computational chemistry predict the electronic and structural properties of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) is recommended for optimizing molecular geometry and calculating properties such as ionization potentials and electron affinity. Studies on similar aryl amines show average deviations of <3 kcal/mol for thermochemical predictions when using exact exchange terms . The Colle-Salvetti correlation-energy formula, adapted for gradient expansions, can further refine correlation energy estimates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR (e.g., in CDCl) resolve substituent effects on aromatic protons (δ 6.8–7.3 ppm) and ethanamine side chains (δ 1.3–3.8 ppm). Fluorine coupling ( ~245 Hz) is detectable in C spectra .
- GC-MS : Molecular ion peaks (e.g., m/z ~195 for CHFNO) and fragmentation patterns confirm purity .
- X-ray crystallography : SHELX software (e.g., SHELXL) can determine crystal packing and hydrogen-bonding networks, though single-crystal growth may require slow evaporation of polar solvents .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data on molecular geometry be resolved?
Discrepancies in bond lengths or angles may arise from approximations in DFT functionals. Mitigation strategies include:
- Cross-validating with higher-level methods (e.g., CCSD(T)) or empirical dispersion corrections.
- Comparing multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exact exchange .
- Experimental validation via X-ray diffraction, focusing on torsional angles and non-covalent interactions .
Q. What challenges arise in enantiomeric resolution of this compound?
Chiral separation requires:
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
- Diastereomeric salt formation : Use of enantiopure resolving agents (e.g., (R)-mandelic acid), as demonstrated for (R)-1-(5-fluoropyridin-3-yl)ethanamine .
- Enzymatic resolution : Lipase-catalyzed acylation in organic solvents to differentiate enantiomers via kinetic resolution.
Q. How should researchers design experiments to assess pharmacological activity?
- Receptor binding assays : Screen against serotonin (5-HT) or dopamine receptors, given structural similarities to psychoactive arylalkylamines (e.g., 2C series) .
- Metabolic stability : Incubate with liver microsomes to measure CYP450-mediated degradation.
- In silico docking : Use AutoDock Vina with homology models of target receptors, parameterized using DFT-optimized ligand geometries .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (e.g., 25–300°C) to identify decomposition points.
- Light sensitivity : Store in amber vials at –20°C, as fluorophenyl groups may undergo photodegradation.
- pH-dependent stability : Test solubility and degradation in buffers (pH 2–12) via HPLC monitoring .
Data Contradiction Analysis
Q. How to interpret conflicting results in solvent effects on reaction yields?
If yields vary significantly with solvents (e.g., chlorobenzene vs. THF), conduct a controlled study to isolate variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
